2-苯基-2-(三氟甲基)环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

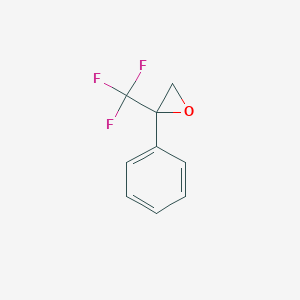

“2-Phenyl-2-(trifluoromethyl)oxirane” is a chemical compound with the CAS Number: 75590-22-6 . It has a molecular weight of 188.15 and its IUPAC name is 2-phenyl-2-(trifluoromethyl)oxirane . It is typically stored at 4°C and is in liquid form .

Synthesis Analysis

The synthesis of (trifluoromethyl)oxirane can be achieved through the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C . This affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .

Molecular Structure Analysis

The InChI code for “2-Phenyl-2-(trifluoromethyl)oxirane” is 1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

The ring-opening reaction of oxirane by carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are often used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .

Physical And Chemical Properties Analysis

“2-Phenyl-2-(trifluoromethyl)oxirane” is a liquid and is stored at temperatures around 4°C .

科学研究应用

合成与生物活性

2-苯基-2-(三氟甲基)环氧乙烷衍生物因其潜在的生物活性而受到研究。例如,Eistetter 和 Wolf (1982) 进行的一项研究合成了一系列 2-(苯基烷基)环氧乙烷-2-羧酸,揭示大多数化合物在禁食大鼠中表现出显着的降血糖活性。该研究强调了苯环中的氯或 CF3 等取代基在决定有效性方面的作用 (Eistetter & Wolf, 1982)。

手性拆分试剂

(S)-2-[(R)-氟(苯基)甲基]环氧乙烷,2-苯基-2-(三氟甲基)环氧乙烷的衍生物,已被用作 α-手性胺的手性拆分试剂。Rodríguez-Escrich 等人。(2005) 报道该化合物与各种 α-手性伯胺和仲胺反应,为分析胺的非对映异构体混合物提供了一种通用方法 (Rodríguez-Escrich 等人,2005)。

对映体纯化合物的合成

对映体纯 (R)-和 (S)-(三氟甲基)环氧乙烷的合成已得到探索。Bussche-Hünnefeld、Cescato 和 Seebach (1992) 讨论了将三氟丙酮酸乙酯还原为外消旋三氟乳酸,然后拆分并转化为环氧乙烷,展示了一种获得这些化合物的高对映体纯度的方法 (Bussche-Hünnefeld 等人,1992)。

聚合研究

2-苯基-2-(三氟甲基)环氧乙烷在聚合中的潜力已在多项研究中得到探索。例如,Soeda 等人。(2002) 研究了环氧乙烷(如苯基缩水甘油醚)与二羧酸酐的酶促开环聚合,以生产含有醚键的聚酯 (Soeda 等人,2002)。

结构和光谱学

苯基环氧乙烷(一种密切相关的化合物)的分子结构已使用从头算振动光谱学进行了研究。Ashvar、Devlin 和 Stephens (1999) 分析了振动光谱并确定了苯基环氧乙烷在溶液中的结构 (Ashvar 等人,1999)。

作用机制

安全和危害

The compound is associated with several hazard statements including H302, H311, H315, H318, H335, and H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P332+P313, P361, P362, P363, P403+P233, P405, and P501 .

未来方向

属性

IUPAC Name |

2-phenyl-2-(trifluoromethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJQTSDFRCDMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-(trifluoromethyl)oxirane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)

![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)

![2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine](/img/structure/B2682606.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682609.png)